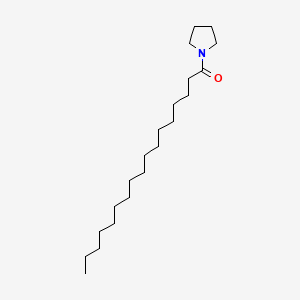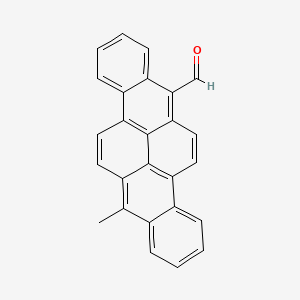![molecular formula C9H11NO B13947291 Phenol, 2-[(ethylimino)methyl]- CAS No. 443991-27-3](/img/structure/B13947291.png)
Phenol, 2-[(ethylimino)methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol, 2-[(ethylimino)methyl]- is an organic compound with the molecular formula C9H11NO. It is a derivative of phenol, where the hydrogen atom in the ortho position is replaced by an ethylimino group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phenol, 2-[(ethylimino)methyl]- can be synthesized through a Schiff base reaction, where an aldehyde or ketone reacts with a primary amine. In this case, the reaction involves the condensation of 2-hydroxybenzaldehyde with ethylamine under acidic or basic conditions . The reaction is typically carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization.
Industrial Production Methods
The process may include additional steps for purification and quality control to ensure the compound meets industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
Phenol, 2-[(ethylimino)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenol ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Phenol, 2-[(ethylimino)methyl]-.
Applications De Recherche Scientifique
Phenol, 2-[(ethylimino)methyl]- has several scientific research applications:
Mécanisme D'action
The mechanism of action of Phenol, 2-[(ethylimino)methyl]- involves its interaction with molecular targets and pathways:
Antibacterial Activity: The compound disrupts bacterial cell membranes and inhibits essential enzymes, leading to bacterial cell death.
Antioxidant Activity: It scavenges free radicals and chelates metal ions, protecting cells from oxidative damage.
Anti-inflammatory Activity: The compound modulates inflammatory pathways by inhibiting cyclooxygenase (COX) enzymes and reducing the production of pro-inflammatory cytokines.
Comparaison Avec Des Composés Similaires
Phenol, 2-[(ethylimino)methyl]- can be compared with other similar compounds, such as:
Phenol, 2-[(methylimino)methyl]-: This compound has a methyl group instead of an ethyl group, leading to different chemical properties and reactivity.
Phenol, 2-[(propylimino)methyl]-: The presence of a propyl group affects the compound’s solubility and interaction with other molecules.
Phenol, 2-[(butylimino)methyl]-:
Phenol, 2-[(ethylimino)methyl]- stands out due to its specific balance of hydrophilic and hydrophobic properties, making it versatile for various applications.
Propriétés
Numéro CAS |
443991-27-3 |
|---|---|
Formule moléculaire |
C9H11NO |
Poids moléculaire |
149.19 g/mol |
Nom IUPAC |
2-(ethyliminomethyl)phenol |
InChI |
InChI=1S/C9H11NO/c1-2-10-7-8-5-3-4-6-9(8)11/h3-7,11H,2H2,1H3 |
Clé InChI |
SUCJTGMPGPJVNY-UHFFFAOYSA-N |
SMILES canonique |
CCN=CC1=CC=CC=C1O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2,5-Diazaspiro[3.4]octan-1-one](/img/structure/B13947252.png)




![Phenol, 2-[(ethylimino)methyl]-](/img/structure/B13947282.png)



